molecular formula C6H4BrClFN B1374317 4-Bromo-3-chloro-5-fluoroaniline CAS No. 1297540-69-2

4-Bromo-3-chloro-5-fluoroaniline

Cat. No. B1374317
CAS RN: 1297540-69-2
M. Wt: 224.46 g/mol
InChI Key: VOPLRYDSRVEQDI-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN . It is used as an intermediate in the synthesis of various pharmaceuticals .


Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the use of 4-Bromo-3-fluoroaniline as an intermediate . The exact synthesis process can vary depending on the desired end product .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amine group . The exact positions of these substituents can be determined by the compound’s IUPAC name.


Chemical Reactions Analysis

As an intermediate, this compound is primarily used in the synthesis of other compounds. For example, it is used in the preparation of Tradizolid and various pharmaceuticals . The specific reactions it undergoes will depend on the synthesis pathway being used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 224.46 g/mol . Other properties such as boiling point, density, and refractive index would need to be determined experimentally .

Scientific Research Applications

Metabolism in Rat Studies

4-Bromo-3-chloro-5-fluoroaniline has been investigated for its metabolic fate in rats. Studies have shown that its metabolism is rapid and extensive, leading to a large number of metabolites with little unchanged compound excreted via urine. Techniques such as HPLC-MS/MS and 19F-NMR spectroscopy have been used to detect and quantify these metabolites (Duckett et al., 2006).

Synthesis of Biological Compounds

This chemical has been utilized in the synthesis of various biological compounds. For example, it has played a role in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems. These synthesized compounds were found to have significant antibacterial and antifungal activities against various pathogenic strains (Abdel‐Wadood et al., 2014).

Photoelectron Spectroscopy

This compound has been studied using ultraviolet photoelectron spectroscopy (UPS) for understanding its electronic structure. These studies contribute to the field of molecular physics and chemistry (Sky & Nagy-Felsobuki, 1999).

Application in Chirality Probes

It has been used in synthesizing pseudotetrahedral polyhaloadamantanes, which are important as chirality probes in stereochemical studies. These compounds have been characterized by various spectroscopic methods and their absolute configurations have been determined (Schreiner et al., 2002).

Dielectric Relaxation Studies

In the field of dielectric science, the dielectric relaxation of compounds including this compound has been studied. These studies provide insights into the molecular dynamics and interactions in different solvents and temperature ranges (Vyas & Vashisth, 1988).

Chemoselective Functionalization

The compound has been used in chemoselective functionalization studies. For instance, its role in the chemoselective amination of pyridines demonstrates its utility in organic synthesis and chemical transformations (Stroup et al., 2007).

Mechanism of Action

Mode of Action

The mode of action of 4-Bromo-3-chloro-5-fluoroaniline involves its interaction with its targets. The bromine, chlorine, and fluorine substituents on the aniline ring can influence how the compound interacts with its targets . These halogen substituents can form halogen bonds with amino acid residues in the target proteins, influencing their function.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the nature of its interactions with these targets . The halogen substituents on the aniline ring can influence these effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and is metabolized in the body.

Safety and Hazards

4-Bromo-3-chloro-5-fluoroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and avoiding breathing dust .

Future Directions

The future directions for 4-Bromo-3-chloro-5-fluoroaniline largely depend on its applications in pharmaceutical synthesis. As research progresses, new synthesis pathways and applications may be discovered .

properties

IUPAC Name

4-bromo-3-chloro-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPLRYDSRVEQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 3-chloro-5-fluoroaniline (5.0 g, 33 mmol) in MeCN (50 ml) was added a suspension of N-bromosuccinimide (5.9 g, 33 mmol) in MeCN (10 ml). After being stirred for 2 h at RT the reaction was quenched by adding 10% NaHSO3 (50 ml). The mixture was concentrated to about half of the volume, diluted with water (50 ml) and extracted with EtOAc (3×50 ml). Combined organic phases were dried over Na2SO4 and evaporated to give crude product, which was purified by CombiFlash (column: silica, eluent: 0-100% EtOAc in heptane) to yield 5.5 g (74%) of the title compound. 1H-NMR (400 MHz; d6-DMSO): δ 5.88 (bs, 2H), 6.45 (dd, 1H), 6.64 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

3-Chloro-5-fluoroaniline (2061 mmol, 300 g) was dissolved in ACN (3000 ml) and the solution cooled to 0° C. NBS (2061 mmol, 367 g) was added to the reaction mixture in small portions keeping the temperature below 10° C. Reaction mixture was stirred at 10±5° C. for 3.5 h. 10% Aqueous NaHSO3 was added and the reaction mixture was concentrated under vacuum to remove organic solvents. Water and DCM was added, stirred for 15 min and the phases were separated. The water phase was extracted with DCM. The combined organics were washed with water. The organic phase was evaporated. 2-Propanol was added to the residue and distilled until the steam temperature was 80° C. Water was added and the temperature was kept at 40±10° C. The mixture was cooled to 5° C. and stirred for 4 h. The precipitate was removed by filtration, washed with water and dried under vacuum. 440.7 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 5.87 (s, 2H), 6.42-6.49 (m, 1H), 6.62-6.66 (m, 1H).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Name
Quantity
367 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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